1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea
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Overview
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopenta[b]pyridine core, which is a bicyclic structure fused with a pyridine ring, and a phenylurea moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea typically involves multicomponent reactions and cyclocondensation processes. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination reactions . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various functional groups onto the phenylurea moiety .
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, binding to their active sites and preventing substrate access. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds share the cyclopenta[b]pyridine core and exhibit similar chemical reactivity and biological activity.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These derivatives are structurally related and have been studied for their corrosion inhibition properties and biological activities.
Uniqueness
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C15H15N3O/c19-15(17-12-6-2-1-3-7-12)18-13-9-11-5-4-8-14(11)16-10-13/h1-3,6-7,9-10H,4-5,8H2,(H2,17,18,19) |
InChI Key |
BPPANNOCPFWAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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